Ethyl [(2-chlorophenyl)carbamothioyl]carbamate
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Overview
Description
Ethyl [(2-chlorophenyl)carbamothioyl]carbamate is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a carbamothioyl group, and an ethyl carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(2-chlorophenyl)carbamothioyl]carbamate typically involves the reaction of 2-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with an alcohol to form the carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Ethyl [(2-chlorophenyl)carbamothioyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl [(2-chlorophenyl)carbamothioyl]carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl [(2-chlorophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft, which can affect neurotransmission .
Comparison with Similar Compounds
Ethyl carbamate: A related compound with similar structural features but different biological activities.
Methyl carbamate: Another carbamate derivative with distinct chemical properties.
Propyl carbamate: Similar in structure but with variations in its reactivity and applications.
Uniqueness: Ethyl [(2-chlorophenyl)carbamothioyl]carbamate is unique due to the presence of the chlorinated aromatic ring and the carbamothioyl group, which confer specific chemical and biological properties.
Properties
CAS No. |
52077-63-1 |
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Molecular Formula |
C10H11ClN2O2S |
Molecular Weight |
258.73 g/mol |
IUPAC Name |
ethyl N-[(2-chlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H11ClN2O2S/c1-2-15-10(14)13-9(16)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H2,12,13,14,16) |
InChI Key |
DLTUZVSJNCEHST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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